molecular formula C12H16O2 B109293 Methyl 4-butylbenzoate CAS No. 20651-69-8

Methyl 4-butylbenzoate

Cat. No.: B109293
CAS No.: 20651-69-8
M. Wt: 192.25 g/mol
InChI Key: XJRYQLPELPLPHZ-UHFFFAOYSA-N
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Description

Methyl 4-butylbenzoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from butylbenzoic acid and methanol. This compound is known for its pleasant aroma and is used in various applications, including as a fragrance ingredient and in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-butylbenzoate can be synthesized through the esterification of 4-butylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

4-Butylbenzoic acid+MethanolH2SO4Methyl 4-butylbenzoate+Water\text{4-Butylbenzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Butylbenzoic acid+MethanolH2​SO4​​Methyl 4-butylbenzoate+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the yield and purity of the product. Catalysts such as toluenesulfonic acid or titanous sulfate may be used to improve the reaction efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-butylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 4-butylbenzoic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products:

    Hydrolysis: 4-Butylbenzoic acid and methanol.

    Reduction: 4-Butylbenzyl alcohol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 4-butylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-butylbenzoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. For example, as a fragrance compound, it binds to olfactory receptors, triggering a sensory response. In chemical reactions, its ester group can undergo nucleophilic attack, leading to various transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which impart distinct physical and chemical properties. Its butyl group provides hydrophobic characteristics, making it suitable for applications where such properties are desired. Additionally, its pleasant aroma makes it valuable in the fragrance industry .

Properties

IUPAC Name

methyl 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRYQLPELPLPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066637
Record name Benzoic acid, 4-butyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20651-69-8
Record name Benzoic acid, 4-butyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20651-69-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-butyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651698
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Record name Benzoic acid, 4-butyl-, methyl ester
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Record name Benzoic acid, 4-butyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-butylbenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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